molecular formula C15H13F2NO B4670834 N-(4-ethylphenyl)-2,5-difluorobenzamide

N-(4-ethylphenyl)-2,5-difluorobenzamide

Cat. No. B4670834
M. Wt: 261.27 g/mol
InChI Key: NYVYGSALCOEJIG-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2,5-difluorobenzamide, also known as EF-24, is a synthetic compound that has been studied for its potential as an anticancer agent. This compound was first synthesized in 2004 by researchers at the University of Kansas, and since then, it has been the subject of numerous studies exploring its mechanism of action, biochemical and physiological effects, and potential applications in cancer treatment.

Mechanism of Action

The exact mechanism of action of N-(4-ethylphenyl)-2,5-difluorobenzamide is not fully understood, but it is believed to involve the activation of the Nrf2-Keap1 pathway, which plays a key role in regulating cellular responses to oxidative stress. N-(4-ethylphenyl)-2,5-difluorobenzamide has been shown to activate this pathway, leading to the upregulation of antioxidant enzymes and other cytoprotective proteins that help to protect cells from damage.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, N-(4-ethylphenyl)-2,5-difluorobenzamide has also been shown to have other biochemical and physiological effects. For example, N-(4-ethylphenyl)-2,5-difluorobenzamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, N-(4-ethylphenyl)-2,5-difluorobenzamide has been shown to improve insulin sensitivity and glucose uptake in animal models, suggesting that it may have potential as a treatment for diabetes.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(4-ethylphenyl)-2,5-difluorobenzamide in lab experiments is its relatively low toxicity compared to other chemotherapeutic agents. Additionally, N-(4-ethylphenyl)-2,5-difluorobenzamide has been shown to have a broad spectrum of activity against different types of cancer cells, making it a promising candidate for further study. However, one limitation of using N-(4-ethylphenyl)-2,5-difluorobenzamide in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for research on N-(4-ethylphenyl)-2,5-difluorobenzamide. One area of interest is the development of new formulations or delivery methods that can improve the solubility and bioavailability of N-(4-ethylphenyl)-2,5-difluorobenzamide. Additionally, further studies are needed to fully elucidate the mechanism of action of N-(4-ethylphenyl)-2,5-difluorobenzamide and to identify potential biomarkers that can be used to predict response to treatment. Finally, clinical trials are needed to determine the safety and efficacy of N-(4-ethylphenyl)-2,5-difluorobenzamide in humans and to explore its potential as a cancer treatment.

Scientific Research Applications

N-(4-ethylphenyl)-2,5-difluorobenzamide has been extensively studied for its potential as an anticancer agent. In vitro studies have shown that N-(4-ethylphenyl)-2,5-difluorobenzamide is able to induce apoptosis, or programmed cell death, in a variety of cancer cell lines, including breast, prostate, and pancreatic cancer cells. Additionally, N-(4-ethylphenyl)-2,5-difluorobenzamide has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways involved in cancer progression.

properties

IUPAC Name

N-(4-ethylphenyl)-2,5-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F2NO/c1-2-10-3-6-12(7-4-10)18-15(19)13-9-11(16)5-8-14(13)17/h3-9H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYVYGSALCOEJIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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